molecular formula C26H25NO5S B2564700 6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 872199-00-3

6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2564700
CAS RN: 872199-00-3
M. Wt: 463.55
InChI Key: JTNSKBZETKACAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one is a chemical compound with a complex molecular structure. It is commonly referred to as EMQ and has been the subject of extensive scientific research in recent years.

Scientific Research Applications

Synthesis and Biological Applications

  • Quinoline derivatives have been synthesized and evaluated for their potential in various biological applications. For example, the synthesis of quinoline-based compounds has been explored for their anticancer activities. In one study, quinoline derivatives demonstrated selective and potent inhibitory activity against specific cancer cell lines, suggesting their potential as antimitotic agents with unique mechanisms of action (Chen et al., 2011).
  • Another study focused on the synthesis of novel quinoxaline sulfonamides, which were evaluated for their antibacterial activities against various bacterial strains. This research highlights the potential of quinoline-based compounds in the development of new antibacterial agents (Alavi et al., 2017).

Chemical Synthesis and Modification

  • Quinoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of isothiazoloquinolone, a broad-spectrum antibacterial agent, showcases the potential of quinoline derivatives in contributing to the development of new pharmaceuticals (Hashimoto et al., 2007).
  • The synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorescing agents, further illustrates the application of quinoline derivatives in the study of biological zinc(II). These compounds can be used in biochemical research to understand zinc's role in biological systems (Mahadevan et al., 1996).

Antioxidant Properties

  • Research into the antioxidant properties of quinoline derivatives has shown promising results. For example, a study on coumarin-fused quinolines revealed their ability to quench radicals and inhibit DNA oxidation, highlighting their potential as antioxidants (Xi & Liu, 2015).

properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(17-27(24)16-19-7-5-18(2)6-8-19)33(29,30)22-12-9-20(31-3)10-13-22/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNSKBZETKACAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.